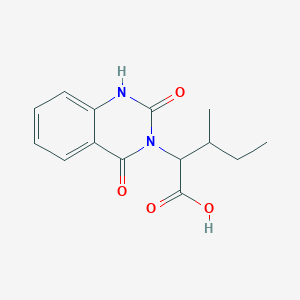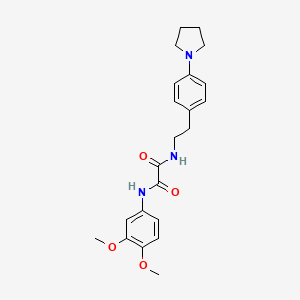
Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is an organic compound that belongs to the class of esters Esters are commonly used in various chemical industries due to their unique properties, such as pleasant odors and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions may include:
Temperature: Typically between 60-80°C.
Catalyst: Sulfuric acid or p-toluenesulfonic acid.
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the ester group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The difluorophenyl group could enhance binding affinity to certain molecular targets, while the ester and methylamino groups may modulate the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate
- Tert-butyl 2-(3,5-difluorophenyl)-2-(methylamino)acetate
- Tert-butyl 2-(2,5-dichlorophenyl)-2-(methylamino)acetate
Uniqueness
Tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical properties and biological activity. The presence of the tert-butyl group also imparts steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
For precise and detailed information, consulting scientific literature and databases is recommended.
Eigenschaften
IUPAC Name |
tert-butyl 2-(2,5-difluorophenyl)-2-(methylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2/c1-13(2,3)18-12(17)11(16-4)9-7-8(14)5-6-10(9)15/h5-7,11,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHNBJNSUKNEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=C(C=CC(=C1)F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Chloro-6-[3-[(5-fluoro-6-methylpyrimidin-4-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2760093.png)
![6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2760094.png)

![4-{[2-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2760097.png)

![3-[(2-propoxyphenyl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one](/img/structure/B2760103.png)







![6-(2,2-dimethoxyethyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2760113.png)
